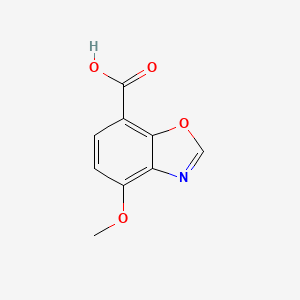

4-Methoxybenzoxazole-7-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7NO4 |

|---|---|

Molecular Weight |

193.16 g/mol |

IUPAC Name |

4-methoxy-1,3-benzoxazole-7-carboxylic acid |

InChI |

InChI=1S/C9H7NO4/c1-13-6-3-2-5(9(11)12)8-7(6)10-4-14-8/h2-4H,1H3,(H,11,12) |

InChI Key |

XEMWIQXNNYDDID-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C(=C(C=C1)C(=O)O)OC=N2 |

Origin of Product |

United States |

Mechanistic Insights into the Formation of 4 Methoxybenzoxazole 7 Carboxylic Acid

Elucidation of Reaction Mechanisms in Cyclization Pathways

The formation of the benzoxazole (B165842) core is a critical step in the synthesis of 4-Methoxybenzoxazole-7-carboxylic acid. This transformation typically proceeds through the intramolecular cyclization of a substituted 2-aminophenol (B121084) precursor. The generally accepted mechanism involves the reaction of a 2-aminophenol derivative with a carboxylic acid or its derivative.

The initial step is the condensation between the amino group of the 2-aminophenol and the carbonyl group of the carboxylic acid (or its activated form, such as an acyl chloride or ester) to form an N-(2-hydroxyphenyl)amide intermediate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group onto the amide carbonyl carbon. Subsequent dehydration leads to the formation of the benzoxazole ring.

In the context of this compound, the starting material would be a 2-amino-3-methoxyphenol derivative. The reaction can be catalyzed by acids, which protonate the carbonyl group of the amide, making it more electrophilic and facilitating the intramolecular cyclization. The presence of the methoxy (B1213986) group at the 4-position can influence the electron density of the aromatic ring and potentially affect the rate of cyclization.

Recent studies have also explored metal-catalyzed and ionic liquid-catalyzed approaches to benzoxazole synthesis, which can offer milder reaction conditions and improved yields. nih.gov For instance, a combination of a Brønsted acid and copper iodide has been shown to effectively catalyze the cyclization of 2-aminophenols with β-diketones, suggesting the potential for similar catalytic systems in the synthesis of more complex benzoxazoles. organic-chemistry.orgacs.org

A plausible mechanism for the formation of benzoxazoles involves the activation of a dimethylformamide (DMF) derivative by an imidazolium chloride catalyst to form an N-acylimidazole intermediate. This intermediate then reacts with a 2-aminophenol, followed by intramolecular cyclization and elimination of water to yield the benzoxazole product. mdpi.com

Detailed Studies on C-H Carboxylation Mechanisms

The introduction of the carboxylic acid group at the 7-position of the 4-methoxybenzoxazole core is achieved through a C-H carboxylation reaction. This direct functionalization of a C-H bond with carbon dioxide is an atom-economical and environmentally benign method for synthesizing carboxylic acids. researchgate.net

Role of Transition Metal Complexes in C-H Activation

Transition metal complexes, particularly those of palladium, play a pivotal role in catalyzing the C-H activation step. rsc.orgnih.gov The mechanism generally involves the coordination of the benzoxazole substrate to the metal center. The presence of a directing group can facilitate this coordination and control the regioselectivity of the C-H activation. In the case of benzoxazoles, the nitrogen atom of the oxazole (B20620) ring can act as a directing group, guiding the metal catalyst to the adjacent C-H bond at the 7-position.

The catalytic cycle is believed to proceed through several key steps:

Ligand Exchange/Coordination: A ligand on the metal center may be exchanged, or CO2 may coordinate to the metal.

CO2 Insertion: Carbon dioxide inserts into the metal-carbon bond of the metallacycle.

Reductive Elimination/Protonolysis: The carboxylated product is released from the metal center, and the active catalyst is regenerated to complete the catalytic cycle.

The choice of ligands on the transition metal is crucial as they can influence the reactivity and selectivity of the catalyst.

Pathways of CO2 Insertion and Product Formation

The insertion of carbon dioxide into the metal-carbon bond is a key step in the carboxylation process. Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the mechanism of this step. nih.govnih.gov These studies suggest that the reaction can proceed through different pathways depending on the specific catalytic system.

One proposed pathway involves the direct nucleophilic attack of the carbanionic carbon of the metallacycle on the electrophilic carbon of CO2. Another possibility is the coordination of CO2 to the metal center prior to insertion. The energy barriers for these pathways can be influenced by the nature of the metal, the ligands, and the electronic properties of the substrate.

Following CO2 insertion, the resulting metallo-carboxylate species undergoes a transformation to release the final carboxylic acid product. This can occur through protonolysis with a proton source present in the reaction mixture or through reductive elimination.

Understanding Regioselectivity in Functionalization Reactions

The regioselective functionalization of the benzoxazole ring is a significant challenge in its synthesis. The position of the incoming carboxyl group is determined by the directing effect of substituents already present on the ring and the reaction conditions.

In the case of 4-methoxybenzoxazole, the methoxy group at the 4-position is an electron-donating group, which can influence the electron density distribution in the benzene (B151609) ring. This electronic effect, in conjunction with the directing effect of the benzoxazole nitrogen, plays a crucial role in directing the carboxylation to the 7-position. The nitrogen atom of the oxazole ring typically directs ortho-metalation to the C7 position. The presence of the methoxy group at C4 may further enhance the acidity of the C7-H bond, making it more susceptible to activation.

Studies on the functionalization of related heterocyclic systems have shown that the regioselectivity can be controlled by the choice of catalyst, ligands, and directing groups. nih.govoregonstate.edu For instance, in the palladium-catalyzed C-H arylation of substituted benzoxazoles, the regioselectivity is highly dependent on the nature of the directing group and the electronic properties of the substituents. researchgate.net

Kinetic Studies of Key Synthetic Transformations

Kinetic studies are essential for understanding the reaction rates and mechanisms of the synthetic steps involved in the formation of this compound. Such studies can provide valuable information on the rate-determining step, the influence of reactant concentrations, temperature, and catalyst loading on the reaction rate.

For the C-H carboxylation step, kinetic studies would be instrumental in elucidating the role of the transition metal catalyst and the mechanism of C-H activation and CO2 insertion. Such studies would involve monitoring the reaction progress over time under various conditions and fitting the data to appropriate rate laws.

Interactive Data Table: Key Mechanistic Steps and Influencing Factors

| Mechanistic Step | Description | Key Influencing Factors |

| Intramolecular Cyclization | Formation of the benzoxazole ring from a 2-aminophenol precursor. | Catalyst (acid, metal, ionic liquid), Temperature, Solvent, Nature of the carboxylic acid derivative. |

| C-H Activation | Cleavage of the C-H bond at the 7-position by a transition metal catalyst. | Transition metal, Ligands, Directing group (benzoxazole nitrogen), Temperature. |

| CO2 Insertion | Insertion of carbon dioxide into the metal-carbon bond. | Metal catalyst, Ligands, CO2 pressure, Temperature. |

| Regioselectivity | Positional control of the carboxylation reaction. | Directing groups (benzoxazole nitrogen), Substituent effects (4-methoxy group), Catalyst system. |

Derivatization and Structural Modification of 4 Methoxybenzoxazole 7 Carboxylic Acid

Esterification and Amidation of the Carboxylic Acid Moiety

The carboxylic acid functional group is a key handle for derivatization through esterification and amidation reactions. These transformations convert the acidic proton into a variety of functional groups, which can alter solubility, polarity, and interaction with biological targets.

Esterification is the process of converting the carboxylic acid into an ester. This can be achieved through several methods, including reaction with an alcohol in the presence of an acid catalyst. For more sensitive substrates, milder methods are employed. The use of alkylation reagents is a common strategy to modify compounds with acidic hydrogens, like carboxylic acids, resulting in derivatives with lower polarity. gcms.cz Imidazole (B134444) carbamates, for instance, serve as chemoselective reagents for esterification, allowing the conversion of a wide range of carboxylic acids to their corresponding ester analogues in high yields. organic-chemistry.org This method is noted for its tolerance of various functional groups. organic-chemistry.org

Amidation , the formation of an amide from the carboxylic acid, is one of the most important transformations in medicinal chemistry. mdpi.com A prevalent method involves the activation of the carboxylic acid with a carbodiimide (B86325) agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to facilitate amide coupling with an amine. nih.gov This approach is favorable as it can be performed under mild, aqueous conditions. nih.gov Similar to esterification, imidazole-based reagents, specifically imidazole ureas, can be used for direct amidation, allowing for the conversion of carboxylic acids to amides with high chemoselectivity. organic-chemistry.org These modern catalytic methods are often more atom-economic and align with green chemistry principles. mdpi.com

| Reaction Type | General Method | Key Reagents | Advantages | Citation |

|---|---|---|---|---|

| Esterification | Alkylation | Alkyl Halides, Imidazole Carbamates | Forms less polar derivatives; high chemoselectivity with imidazole reagents. | gcms.czorganic-chemistry.org |

| Amidation | Carbodiimide Coupling | 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), Amines | Proceeds under mild, aqueous conditions. | nih.gov |

| Amidation | Imidazole-based | Imidazole Ureas, Amines | High chemoselectivity, direct conversion. | organic-chemistry.org |

Functionalization at Peripheral Positions of the Benzoxazole (B165842) Ring

Beyond the carboxylic acid group, the benzoxazole ring itself offers opportunities for structural modification. The benzoxazole structure has reactive sites that permit functionalization, making it a valuable building block for various applications. jocpr.com Direct C-H bond functionalization is an atom- and step-economical approach to constructing new carbon-carbon or carbon-heteroatom bonds. researchgate.net One such method is the direct carboxylation of aromatic heterocycles. For instance, benzoxazoles can undergo direct carboxylation using carbon dioxide (CO2) as a C1 source, mediated only by a cesium carbonate base without the need for a metal catalyst. organic-chemistry.org This highlights the potential for introducing new functional groups directly onto the heterocyclic core.

The existing substituents on the 4-Methoxybenzoxazole-7-carboxylic acid scaffold—the electron-donating methoxy (B1213986) group (-OCH3) and the electron-withdrawing carboxylic acid group (-COOH)—are expected to significantly influence the reactivity and regioselectivity of further functionalization on the benzene (B151609) portion of the ring. In electrophilic aromatic substitution reactions, the electron-donating methoxy group typically directs incoming electrophiles to the ortho and para positions, while the electron-withdrawing carboxylic acid group directs to the meta position.

Research on related benzoxazole derivatives has shown that the electronic nature of substituents plays a critical role in reaction outcomes. For example, in the synthesis of certain benzoxazole derivatives, it was observed that electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position of the benzene ring enhanced the yield of the desired cyclic product. researchgate.net Conversely, the presence of a carboxylic acid group on the benzene ring was found to inhibit the cyclization reaction altogether, demonstrating the powerful influence of substituents on the reactivity of the benzoxazole system. researchgate.net

Synthesis of Advanced Analogues bearing the this compound Scaffold

The this compound core structure serves as a valuable starting point for the synthesis of more complex, advanced analogues. A powerful strategy for elaborating such scaffolds involves the conversion of the carboxylic acid to a Weinreb amide. nih.gov This intermediate is particularly useful because it can react with a wide array of organometallic reagents, such as Grignard or organolithium reagents, to form ketones without the common side reaction of over-addition to form a tertiary alcohol. nih.gov

This two-step sequence—conversion of the carboxylic acid to a Weinreb amide followed by reaction with an organometallic reagent—provides a versatile and high-yield pathway to introduce diverse aryl or alkyl groups, thus generating a library of advanced analogues based on the original scaffold. nih.gov This approach is fundamental in structure-activity relationship (SAR) studies, where systematic modification of a lead compound is necessary to optimize its biological profile. nih.gov

Schiff Base Formation from Amino-Benzoxazole Carboxylates

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are commonly synthesized by the condensation of a primary amine with an aldehyde or ketone. In the context of the benzoxazole scaffold, Schiff bases can be prepared from an amino-substituted benzoxazole carboxylate.

The synthesis typically begins with a precursor such as methyl-3-amino-4-hydroxybenzoate, which is used to construct the benzoxazole ring system. orientjchem.orgresearchgate.net This can be followed by the introduction of an amino group at a suitable position on the ring. The resulting amino-benzoxazole carboxylate can then be reacted with various substituted aromatic aldehydes. orientjchem.org The reaction is often carried out by refluxing equimolar amounts of the amino-benzoxazole and the aldehyde in an ethanolic medium, with a small amount of glacial acetic acid acting as a catalyst. orientjchem.org This process yields a series of novel Schiff bases, which are important in medicinal chemistry due to their wide range of biological activities. orientjchem.orgalayen.edu.iq

| Starting Material | Reagent | Reaction Conditions | Product Type | Citation |

|---|---|---|---|---|

| Amino-benzoxazole carboxylate | Substituted Aromatic Aldehydes | Ethanol, Glacial Acetic Acid (catalyst), Reflux | Schiff Bases (Hydrazones) | orientjchem.org |

| Amino-benzoxazole carboxylate | 2-Chloro Aromatic Aldehyde | Ethanol, Reflux | 2-Chloro substituted Schiff Base | researchgate.net |

| Amino-benzoxazole carboxylate | 4-Chloro Aromatic Aldehyde | Ethanol, Reflux | 4-Chloro substituted Schiff Base | researchgate.net |

| Amino-benzoxazole carboxylate | 2,6-Dichloro Aromatic Aldehyde | Ethanol, Reflux | 2,6-Dichloro substituted Schiff Base | researchgate.net |

Therefore, it is not possible to generate the article with the requested specific content for each section and subsection, including data tables and detailed research findings, as no such specific information could be located.

To fulfill the user's request, access to proprietary chemical databases or unpublished research data would be necessary. As this information is not publicly available, the generation of the requested article cannot be completed at this time.

Conclusion

While direct research on 4-Methoxybenzoxazole-7-carboxylic acid is limited, its structural features, based on the well-established importance of the benzoxazole (B165842) scaffold, suggest a compound of significant scientific interest. The presence of both a methoxy (B1213986) and a carboxylic acid group on the benzoxazole core provides a unique combination of electronic and functional properties. Further investigation into the synthesis, characterization, and evaluation of the biological and material properties of this compound is warranted and holds the promise of uncovering new applications in both medicinal chemistry and materials science.

Computational and Theoretical Investigations of 4 Methoxybenzoxazole 7 Carboxylic Acid

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the elucidation of reaction mechanisms. researchgate.netacs.org For 4-Methoxybenzoxazole-7-carboxylic acid, a key reaction of interest is thermal decarboxylation, a common transformation for aromatic carboxylic acids.

Density Functional Theory (DFT) is a widely used method for such investigations, offering a good balance between accuracy and computational cost. researchgate.net A typical study would involve locating the geometry of the reactant, the transition state (a first-order saddle point on the potential energy surface), and the product. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactant and product. researchgate.net

The calculated activation energy (the energy difference between the transition state and the reactant) provides crucial information about the reaction kinetics. For instance, a hypothetical DFT study on the decarboxylation of this compound could explore two potential pathways: a direct, uncatalyzed pathway and a proton-assisted pathway. The calculated energies would reveal which mechanism is more favorable.

Table 1: Hypothetical Calculated Energies for the Decarboxylation of this compound

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactant | B3LYP/6-31G(d) | 0.0 |

| Transition State (Uncatalyzed) | B3LYP/6-31G(d) | +45.2 |

| Product + CO2 | B3LYP/6-31G(d) | -5.8 |

| Transition State (Proton-Assisted) | B3LYP/6-31G(d) | +28.7 |

Note: These values are hypothetical and for illustrative purposes only.

The data in Table 1 would suggest that the proton-assisted pathway is significantly more favorable, with a lower activation barrier. Such computational findings can guide experimentalists in choosing appropriate reaction conditions to achieve a desired transformation.

Molecular Orbital Analysis and Electronic Structure Studies

The electronic structure of a molecule is fundamentally linked to its reactivity. Molecular Orbital (MO) theory provides a framework for understanding this connection. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.govsemanticscholar.org The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. semanticscholar.org

For this compound, the HOMO is expected to have significant contributions from the electron-rich benzoxazole (B165842) ring system and the methoxy (B1213986) group, which acts as an electron-donating group. The LUMO, conversely, is likely to be localized on the benzoxazole ring and the electron-withdrawing carboxylic acid group.

A computational analysis using a method like DFT can provide quantitative values for these orbital energies and visualize their spatial distribution.

Table 2: Hypothetical Molecular Orbital Energies for this compound

| Parameter | Method/Basis Set | Calculated Value (eV) |

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.25 |

| LUMO Energy | B3LYP/6-311++G(d,p) | -1.89 |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-311++G(d,p) | 4.36 |

Note: These values are hypothetical and for illustrative purposes only.

A relatively small HOMO-LUMO gap, as illustrated in the hypothetical Table 2, suggests that the molecule could be moderately reactive and may exhibit interesting electronic properties, such as UV-Vis absorption in an accessible range. semanticscholar.org This information is valuable for applications in materials science and medicinal chemistry.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can go beyond describing electronic structure to predict how a molecule will react. Reactivity descriptors, derived from DFT calculations, can quantify the susceptibility of different parts of a molecule to electrophilic or nucleophilic attack. researchgate.netias.ac.in

An MEP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. ias.ac.in For this compound, the MEP would likely show a negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, and the nitrogen atom of the oxazole (B20620) ring, indicating these are likely sites for interaction with electrophiles. The carboxylic acid proton would be a site of high positive potential.

Table 3: Hypothetical Calculated Global Reactivity Descriptors

| Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.89 |

| Chemical Hardness (η) | (I - A) / 2 | 2.18 |

| Electrophilicity Index (ω) | (I + A)2 / (8η) | 3.82 |

Note: These values are hypothetical and for illustrative purposes only, derived from the energies in Table 2.

These calculated descriptors can be used to compare the reactivity of this compound with other molecules and to predict its behavior in various chemical environments.

Ligand-Substrate Interactions in Catalyzed Reactions

Many important organic reactions are catalyzed by transition metals. Computational modeling is a powerful tool for studying the intricate interactions between a substrate, like this compound, and a catalyst. anu.edu.au These studies can reveal the binding mode of the substrate to the metal center, elucidate the mechanism of the catalytic cycle, and explain the origins of selectivity.

For example, the carboxylic acid group of this compound could act as a directing group in a C-H activation/functionalization reaction catalyzed by palladium or rhodium. Computational studies could model the coordination of the carboxylic acid's oxygen to the metal center, which would position the catalyst for the selective activation of a nearby C-H bond.

By calculating the energies of various intermediates and transition states in the catalytic cycle, researchers can understand the factors that control the reaction's efficiency and selectivity.

Table 4: Hypothetical Interaction Energies in a Catalyzed Reaction

| System | Method | Interaction Energy (kcal/mol) |

| Substrate-Catalyst Complex | DFT (PCM Solvent) | -15.3 |

| Oxidative Addition Transition State | DFT (PCM Solvent) | +12.1 |

| Reductive Elimination Transition State | DFT (PCM Solvent) | +21.5 |

Note: These values are hypothetical and for illustrative purposes only, representing a generic C-H activation process.

The data in Table 4 could indicate, for instance, that reductive elimination is the rate-determining step of the catalytic cycle. This kind of detailed mechanistic insight, provided by computational modeling, is invaluable for the rational design of new catalysts and the optimization of reaction conditions. anu.edu.au

Strategic Applications in Synthetic Organic Chemistry

4-Methoxybenzoxazole-7-carboxylic Acid as a Versatile Building Block

The versatility of a chemical compound as a building block in organic synthesis is determined by its structural features and reactive functional groups. Carboxylic acids, in general, are fundamental building blocks due to the reactivity of the carboxyl group, which allows for a variety of transformations. The benzoxazole (B165842) core is a privileged scaffold in medicinal chemistry, frequently associated with a wide range of biological activities.

The hypothetical utility of this compound as a building block would stem from its bifunctional nature. The carboxylic acid moiety at the 7-position can readily undergo reactions such as amidation, esterification, and reduction. These transformations are crucial for introducing diversity and complexity into molecular structures. The methoxy (B1213986) group at the 4-position can influence the electronic properties of the benzoxazole ring system and may offer a site for demethylation to a hydroxyl group, providing another point for functionalization.

Table 1: Potential Reactions of this compound as a Building Block

| Reaction Type | Reagents and Conditions | Product Functional Group |

| Amidation | Amine, Coupling agent (e.g., DCC, EDC) | Amide |

| Esterification | Alcohol, Acid catalyst | Ester |

| Reduction | Reducing agent (e.g., LiAlH4) | Alcohol |

| Halogenation | Thionyl chloride (SOCl2) | Acyl chloride |

Intermediacy in Complex Molecule Synthesis

Benzoxazole derivatives are integral components of many biologically active compounds, including natural products and pharmaceuticals. While no specific complex molecules have been publicly documented as being synthesized from this compound, its structure suggests it could serve as a key intermediate in the synthesis of more elaborate molecules.

Role in the Development of Novel Organic Reagents

Carboxylic acids can be converted into a variety of other functional groups, which can then act as reagents in organic synthesis. For example, conversion of the carboxylic acid to an acyl chloride or an activated ester would transform this compound into an acylating agent. This reagent could be used to introduce the 4-methoxybenzoxazole-7-carbonyl moiety into other molecules.

Furthermore, the benzoxazole ring system itself, with its specific electronic and steric properties, could influence the reactivity and selectivity of reagents derived from this scaffold. However, there is currently no specific information available on novel organic reagents developed from this particular compound.

Contribution to Combinatorial Library Synthesis

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of related compounds, or libraries, for biological screening. Carboxylic acids are frequently used as one of the key building blocks in the generation of combinatorial libraries, often through amide bond formation with a diverse set of amines.

Given its carboxylic acid functionality, this compound would be a suitable candidate for inclusion in combinatorial library synthesis. By reacting it with a variety of amines, a library of amides could be generated, each featuring the 4-methoxybenzoxazole core. This would allow for the systematic exploration of the structure-activity relationships of this particular scaffold against various biological targets. The general principle of using carboxylic acids in combinatorial synthesis is well-established.

Table 2: Illustrative Combinatorial Library from this compound

| This compound | + | Amine (R-NH2) | → | Amide Product |

| + | R1-NH2 | → | 4-Methoxybenzoxazole-7-carboxamide-R1 | |

| + | R2-NH2 | → | 4-Methoxybenzoxazole-7-carboxamide-R2 | |

| + | R3-NH2 | → | 4-Methoxybenzoxazole-7-carboxamide-R3 | |

| + | ... | → | ... |

Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 4 Methoxybenzoxazole 7 Carboxylic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 4-Methoxybenzoxazole-7-carboxylic acid. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete assignment of all proton and carbon signals can be achieved. core.ac.uk

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The acidic proton typically appears as a broad singlet at a significantly downfield chemical shift, generally in the 10-13 ppm range, due to its acidic nature and participation in hydrogen bonding. princeton.edulibretexts.org The protons on the benzene (B151609) ring will appear in the aromatic region (typically 7.0-8.5 ppm), with their specific shifts and coupling patterns determined by the electronic effects of the methoxy, carboxylic acid, and oxazole (B20620) ring substituents. The methoxy group protons will present as a sharp singlet, typically around 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of 160-180 ppm. libretexts.orglibretexts.org Carbons of the aromatic and oxazole rings will resonate between approximately 100 and 160 ppm, while the methoxy carbon signal is expected around 55-60 ppm. mdpi.com Advanced techniques like DEPT can be used to differentiate between methyl, methylene, methine, and quaternary carbons. core.ac.uk

Two-dimensional NMR experiments are crucial for assembling the molecular framework.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| H2 | ~8.5 - 8.8 | - | Proton on the oxazole ring. |

| OCH₃ | ~3.9 - 4.1 | ~56 - 58 | Sharp singlet for the methoxy group. |

| H5 | ~7.2 - 7.4 | ~110 - 115 | Aromatic proton, coupled to H6. |

| H6 | ~7.8 - 8.0 | ~120 - 125 | Aromatic proton, coupled to H5. |

| COOH | ~12.0 - 13.0 | - | Broad singlet for the carboxylic acid proton. |

| C2 | - | ~150 - 155 | Oxazole ring carbon. |

| C4 | - | ~155 - 160 | Carbon attached to the methoxy group. |

| C5 | - | ~110 - 115 | Aromatic methine carbon. |

| C6 | - | ~120 - 125 | Aromatic methine carbon. |

| C7 | - | ~125 - 130 | Carbon attached to the carboxylic acid. |

| C7a | - | ~140 - 145 | Bridgehead carbon. |

| C3a | - | ~148 - 152 | Bridgehead carbon. |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural insights through fragmentation analysis. For this compound (C₉H₇NO₄), high-resolution mass spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), can provide a highly accurate mass measurement of the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). bris.ac.uk This allows for the unambiguous confirmation of the molecular formula.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. In tandem MS (MS/MS) experiments, the molecular ion is isolated and subjected to collision-induced dissociation to generate characteristic fragment ions. researchgate.net For carboxylic acids, the molecular ion peak can sometimes be weak. youtube.com Common fragmentation pathways for this compound would likely include:

Decarboxylation: Loss of CO₂ (44 Da) from the molecular ion is a very common fragmentation for aromatic carboxylic acids.

Loss of a methyl radical: Cleavage of the methoxy group can lead to the loss of a methyl radical (•CH₃, 15 Da).

Loss of formaldehyde: A rearrangement followed by the loss of CH₂O (30 Da) from the methoxy group is also possible.

Cleavage of the oxazole ring: The heterocyclic ring can undergo characteristic fragmentation, leading to smaller, stable ions.

Analysis of these fragmentation patterns allows for the confirmation of the presence and connectivity of the carboxylic acid and methoxy functional groups on the benzoxazole (B165842) scaffold. youtube.comcam.ac.uk

Interactive Table 2: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Proposed Formula | Calculated m/z (Monoisotopic) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | C₉H₇NO₄ | 193.0375 | Molecular Ion |

| [M-CH₃]⁺ | C₈H₄NO₄ | 178.0140 | Loss of a methyl radical from the methoxy group. |

| [M-CO₂]⁺• | C₈H₇NO₂ | 149.0477 | Loss of carbon dioxide (decarboxylation). |

| [M-HCOOH]⁺• | C₈H₅NO₂ | 147.0320 | Loss of formic acid. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. psu.edu These methods are complementary and provide a detailed fingerprint of the molecular structure.

In the IR spectrum of this compound, several characteristic absorption bands are expected. libretexts.org The most prominent feature of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the range of 2500-3300 cm⁻¹. libretexts.orgspectroscopyonline.com This broadness is due to strong hydrogen bonding, as carboxylic acids often exist as cyclic dimers in the solid state. libretexts.orgs-a-s.org The C=O stretching vibration of the carbonyl group will give rise to a strong, sharp band between 1680 and 1720 cm⁻¹. libretexts.org Other key absorptions include the C-O stretching of the carboxylic acid and the ether group (around 1210-1320 cm⁻¹), and the aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. spectroscopyonline.com

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations often produce strong signals. researchgate.net The symmetric vibrations of the benzene ring and the oxazole ring system are particularly Raman active, making it a valuable tool for characterizing the core structure.

Interactive Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Signal | Notes |

|---|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad, strong) | Weak | Characteristic of H-bonded dimer. libretexts.orgspectroscopyonline.com |

| Carboxylic Acid | C=O stretch | 1680-1720 (strong, sharp) | Strong | Position depends on conjugation and H-bonding. libretexts.org |

| Aromatic/Heterocycle | C=C stretch | 1450-1600 (multiple, medium) | Strong | In-ring vibrations of the benzoxazole system. |

| Carboxylic Acid | C-O stretch | 1210-1320 (strong) | Medium | Coupled with O-H in-plane bending. libretexts.org |

| Methoxy Group | C-O stretch (asym.) | 1230-1270 (strong) | Medium | Aryl-alkyl ether C-O asymmetric stretch. |

| Methoxy Group | C-H stretch | 2830-2950 (medium) | Medium | Aliphatic C-H stretching. |

| Aromatic | C-H stretch | 3000-3100 (medium-weak) | Strong | Aromatic C-H stretching. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecular structure can be generated.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or isomers. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile organic compounds like this compound. nih.gov

A reversed-phase HPLC method, typically using a C18 stationary phase and a mobile phase consisting of an aqueous buffer (often with formic or acetic acid to suppress ionization of the carboxyl group) and an organic modifier like acetonitrile (B52724) or methanol, would be suitable. The purity of the sample can be determined by integrating the peak area of the main component and any impurities, often using a UV detector set to a wavelength where the benzoxazole chromophore strongly absorbs.

This technique is also crucial for separating potential structural isomers. For instance, if the synthesis could potentially yield other isomers (e.g., 5-Methoxybenzoxazole-7-carboxylic acid or 4-Methoxybenzoxazole-5-carboxylic acid), HPLC would be the primary method to separate and quantify these different compounds, as they would likely have different retention times due to subtle differences in polarity and interaction with the stationary phase.

Future Research Directions and Emerging Trends for 4 Methoxybenzoxazole 7 Carboxylic Acid

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzoxazole (B165842) derivatives, including 4-Methoxybenzoxazole-7-carboxylic acid, has traditionally relied on methods that can involve harsh conditions, toxic reagents, and multiple steps. A primary focus of future research is the development of "green" and sustainable synthetic protocols. orgchemres.orgijpsonline.comijpbs.comepa.gov These approaches aim to improve atom economy, reduce waste, and utilize environmentally benign materials.

Key areas of development include:

Catalytic Systems: Shifting from stoichiometric reagents to catalytic systems is crucial. Research into recyclable catalysts, such as copper ferrite nanoparticles, which can be recovered using an external magnet, presents a sustainable option. organic-chemistry.org Similarly, catalysts like samarium triflate have been shown to be effective and reusable for benzoxazole synthesis in aqueous media, eliminating the need for volatile organic solvents. organic-chemistry.org

Benign Solvents: The replacement of traditional organic solvents with water, ionic liquids, or deep-eutectic solvents is a major trend. orgchemres.orgijpsonline.com For instance, one-pot syntheses of mercapto-benzoxazoles have been successfully demonstrated using water as a solvent. ijpbs.com

Energy-Efficient Methods: The application of microwave irradiation and ultrasonication offers significant advantages over conventional heating, often leading to shorter reaction times, higher yields, and cleaner reactions. ijpsonline.comijpbs.com Electrochemical synthesis, which uses electricity to drive reactions, represents another eco-friendly route that can proceed without transition metals or chemical oxidants, generating hydrogen as the only byproduct. organic-chemistry.org

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Benzoxazole Synthesis

| Feature | Conventional Approach | Emerging Sustainable Approach |

| Solvents | Volatile organic compounds (e.g., Dichlorobenzene) | Water, ionic liquids, glycerol orgchemres.org |

| Catalysts | Often stoichiometric or non-recyclable | Reusable nanocatalysts, biocatalysts, metal-organic frameworks organic-chemistry.org |

| Energy Input | Prolonged conventional heating | Microwave irradiation, ultrasound, electrochemistry ijpsonline.comorganic-chemistry.org |

| Byproducts | Significant chemical waste | Minimal waste (e.g., H₂O, H₂) organic-chemistry.org |

| Atom Economy | Often low to moderate | High, especially in one-pot reactions |

Exploration of Unconventional Reactivity Pathways

Beyond improving existing cyclization methods, future research will explore unconventional ways to synthesize and functionalize the this compound core. A prominent area is the use of C-H functionalization, a modern strategy that allows for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. acs.orgnih.govnih.govnitrkl.ac.in This avoids the need for pre-functionalized starting materials, making syntheses more direct and atom-economical. acs.org

For this compound, this could involve:

Direct Arylation/Alkenylation: Palladium-catalyzed C-H functionalization could be used to introduce new aryl or vinyl groups at specific positions on the fused benzene (B151609) ring, offering a direct route to complex derivatives. nitrkl.ac.inresearchgate.net

Regioselective Functionalization: Copper-catalyzed methods have been developed for the regioselective C-H functionalization of benzoxazoles, allowing for precise modification. acs.orgnih.gov The directing ability of the existing methoxy (B1213986) and carboxylic acid groups could be exploited to control the position of new substituents.

Novel Precursors: Research into activating different types of precursors is also emerging. For example, methods using triflic anhydride (Tf₂O) to activate tertiary amides for cyclization with 2-aminophenols provide a versatile and mild route to 2-substituted benzoxazoles. nih.govmdpi.com

Integration into Flow Chemistry Systems

Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing. acs.orgacs.org In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, consistency, and scalability.

The synthesis of this compound and its derivatives could greatly benefit from flow chemistry. Research has already demonstrated the successful multistep flow synthesis of highly functionalized benzoxazoles. acs.orgacs.orgcam.ac.uk Key advantages include:

Handling Unstable Intermediates: Flow reactors minimize the residence time of unstable intermediates, preventing decomposition and byproduct formation that can plague batch reactions. acs.orgcam.ac.uk For example, lithiated benzoxazole intermediates, which are highly reactive, can be generated and immediately quenched in-line. acs.org

Enhanced Safety: The small reactor volumes inherent to flow systems allow for the safe use of hazardous reagents or highly exothermic reactions that would be dangerous on a large batch scale. acs.org

Scalability and Automation: Scaling up production in a flow system is achieved by running the system for a longer duration, rather than using larger reactors, which simplifies the transition from laboratory to industrial scale. acs.org The entire process can be automated for high reproducibility. acs.org

Table 2: Batch vs. Flow Chemistry for Benzoxazole Synthesis

| Parameter | Batch Chemistry | Flow Chemistry |

| Temperature Control | Difficult to maintain uniformly, hotspots can occur | Precise and rapid, excellent heat exchange acs.org |

| Safety | Higher risk with exothermic reactions or unstable intermediates | Inherently safer due to small reaction volumes acs.org |

| Scalability | Complex, often requires re-optimization | Straightforward, "scale-out" by extending run time acs.org |

| Reproducibility | Can vary between batches | High, due to precise control and automation acs.org |

| Intermediate Handling | Difficult for unstable species | Ideal for generating and using transient intermediates in-line cam.ac.uk |

Advanced Catalyst Design for Selective Functionalization

The development of new catalysts is central to advancing the synthesis and modification of this compound. Future research will focus on creating catalysts that offer higher activity, greater selectivity (chemo-, regio-, and stereoselectivity), and broader substrate scope.

Emerging trends in catalyst design include:

Transition Metal Catalysis: While catalysts based on palladium and copper are well-established, research continues to refine them for higher efficiency and lower catalyst loading. organic-chemistry.orgacs.orgnitrkl.ac.in Zirconium-based catalysts have also been reported for novel one-pot syntheses of benzoxazoles from catechols. nih.gov

Nanocatalysis: The use of nanoparticles as catalysts is a growing field. Their high surface-area-to-volume ratio can lead to enhanced catalytic activity. ijpbs.com For instance, Ag@TiO₂ nanocomposites have been used for one-pot benzoxazole synthesis in aqueous media. ijpbs.com

Metal-Free Catalysis: To avoid issues of metal contamination in final products, particularly for pharmaceutical applications, there is a strong push towards metal-free catalytic systems. This includes the use of organocatalysts or simple promoters like imidazolium chloride. mdpi.com

The ultimate goal is to design catalysts that can selectively functionalize specific C-H bonds on the this compound scaffold, allowing for the late-stage modification of the molecule to rapidly generate libraries of new derivatives.

Computational Design of New Reactions and Derivatives

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. mdpi.com These methods can accelerate the discovery and optimization of reactions and molecules, reducing the need for extensive trial-and-error experimentation.

For this compound, computational approaches can be applied in several ways:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways, understand transition states, and predict the feasibility of new, untested reactions. mdpi.com This insight can guide the design of more efficient synthetic routes.

Predicting Molecular Properties: Computational tools can predict the physicochemical and pharmacological properties of hypothetical derivatives. By modeling how changes to the structure of this compound (e.g., adding new functional groups) would affect its properties, researchers can prioritize the synthesis of the most promising candidates. nih.govbiotech-asia.org

Machine Learning Models: As more data on benzoxazole synthesis and properties becomes available, machine learning algorithms can be trained to predict reaction outcomes or identify molecules with desired characteristics. nih.gov For example, models could be developed to predict the optimal catalyst or reaction conditions for a specific functionalization, or to screen virtual libraries of derivatives for potential biological activity. mdpi.comnih.gov

The integration of these in silico methods will enable a more rational and targeted approach to the design of novel reactions and derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxybenzoxazole-7-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted benzoxazole precursors with methoxy-containing reagents. Key intermediates (e.g., 4-(carboxymethoxy)-3-methoxybenzoic acid) are characterized using NMR (¹H/¹³C) , FT-IR (to confirm functional groups like carboxylic acid and methoxy), and HPLC for purity assessment. Reaction optimization may require adjusting stoichiometry and reflux conditions .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Structural validation requires X-ray crystallography for unambiguous confirmation of the benzoxazole core and substituent positions. Mass spectrometry (HRMS) verifies molecular weight, while UV-Vis spectroscopy assesses electronic transitions relevant to photostability studies. Cross-referencing with PubChem-derived computational data (e.g., SMILES/InChI strings) ensures consistency .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer : The compound is stable under normal conditions but degrades in the presence of strong oxidizers. Store in airtight containers at 2–8°C with desiccants to prevent hydrolysis. Monitor for hazardous decomposition products (e.g., carbon oxides) via TGA-MS during long-term stability studies .

Advanced Research Questions

Q. How can contradictory solubility or toxicity data be resolved for understudied derivatives like this compound?

- Methodological Answer : Address data gaps using shake-flask methods for solubility profiling in non-polar solvents (e.g., n-octanol/water partition coefficient determination). For toxicity, employ in silico models (e.g., QSAR) to predict acute toxicity and validate with in vitro cytotoxicity assays (e.g., MTT on HEK293 cells). Cross-validate findings with independent datasets to mitigate bias .

Q. What strategies optimize regioselectivity in functionalizing the benzoxazole ring for drug development?

- Methodological Answer : Use microwave-assisted synthesis to enhance reaction efficiency and reduce side products. Density Functional Theory (DFT) calculations predict reactive sites (e.g., C-7 carboxylic acid group). Experimentally, employ protecting groups (e.g., Fmoc) for selective modifications, monitored via LC-MS .

Q. How do researchers evaluate the biological activity of this compound derivatives?

- Methodological Answer : Screen for antimicrobial activity using agar diffusion assays (e.g., against E. coli and S. aureus). For anti-inflammatory potential, measure COX-2 inhibition via ELISA. Comparative studies with structurally similar compounds (e.g., 3-methylphenyl-tetrahydroquinazoline derivatives) contextualize bioactivity .

Q. What experimental designs mitigate substrate inhibition in enzymatic reactions involving this compound?

- Methodological Answer : Use kinetic modeling to identify inhibitory thresholds. Optimize enzyme-substrate ratios (e.g., PgaE monooxygenase systems) and employ continuous-flow reactors to reduce product accumulation. Validate with stopped-flow spectroscopy for real-time monitoring .

Data Gaps and Future Directions

Q. What methodologies address the lack of partition coefficient (logP) data for this compound?

- Methodological Answer : Determine logP experimentally using reverse-phase HPLC with a calibrated C18 column. Compare retention times against standards with known logP values. Computational tools like ACD/Labs LogP Predictor can supplement empirical data .

Q. How can researchers validate the environmental fate of this compound in biodegradation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.